4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Description
4-Benzoyl-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a heterocyclic compound featuring a pyrrol-2-one core substituted with a benzoyl group at position 4, a hydroxyl group at position 3, a pyridin-2-yl moiety at position 5, and a morpholinoethyl chain at position 1. This structure combines electron-withdrawing (benzoyl) and electron-donating (morpholinoethyl) groups, which influence its physicochemical properties and biological interactions. The pyridine ring enhances solubility in polar solvents and may contribute to binding interactions in biological systems .
Properties
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-20(16-6-2-1-3-7-16)18-19(17-8-4-5-9-23-17)25(22(28)21(18)27)11-10-24-12-14-29-15-13-24/h1-9,19,26H,10-15H2/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJWKAXRDQLTJD-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several key functional groups:
- Benzoyl Group : Contributes to its lipophilicity and potential interactions with biological targets.
- Hydroxyl Group : May enhance solubility and reactivity.
- Morpholinoethyl Side Chain : Implicates potential neuroactive properties.
- Pyridine Ring : Known for its role in various pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrolone Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Benzoyl Group : Via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
- Addition of the Morpholinoethyl Group : Through nucleophilic substitution reactions.
Biological Activity
The biological activities of this compound have been explored in various contexts:
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrrolone rings have been tested against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating minimum inhibitory concentrations (MICs) as low as 4 μg/mL .
Anticancer Properties
Studies indicate that compounds with pyridine and pyrrolone moieties can induce apoptosis in cancer cell lines. For example, related compounds were evaluated for their anticancer activities against various cancer cell lines, showing promising results in inhibiting cell proliferation .
The mechanisms by which this compound exerts its biological effects may include:
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.
- Gene Expression Regulation : Influencing the expression of genes involved in cell growth and survival.
Case Studies
- Antimicrobial Evaluation : A study assessed the efficacy of similar pyrrolone derivatives against MRSA, revealing significant antibacterial activity and highlighting the potential for developing new antibiotics .
- Anticancer Research : In vitro studies demonstrated that 4-benzoyl derivatives could effectively induce apoptosis in breast cancer cells, suggesting a potential therapeutic application in oncology .
Comparative Analysis
A comparison with structurally related compounds shows distinct biological profiles:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-benzoylphenol | Benzoyl and phenolic groups | Antimicrobial |
| 3-hydroxyflavone | Hydroxyl and carbonyl groups | Antioxidant |
| Pyrrolidine derivatives | Pyrrole ring and amine groups | Neuroprotective |
| 5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one | Pyrrole ring with pyridine substituent | Anticancer |
These comparisons illustrate that while there are similarities in structure, the specific combination of functional groups in this compound may confer unique properties not found in others.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications across different domains:
Medicinal Chemistry
-
Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties by inhibiting tubulin polymerization, which is essential for cancer cell division. Studies have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity .
Compound Cell Line Tested IC50 (µM) Mechanism 4-benzoyl... NCI-ADR-RES 0.95 Tubulin polymerization inhibition 4-benzoyl... MCF-7 0.90 Microtubule disruption - Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties, making it a candidate for treating conditions associated with chronic inflammation .
The compound's mechanism of action involves:
- Binding to Enzymes : Modulating enzyme activity involved in metabolic pathways.
- Interacting with Receptors : Potentially influencing receptor-mediated signaling pathways.
- Altering Gene Expression : Affecting gene transcription related to various biological processes .
Case Studies
Several studies have documented the biological effects of this compound:
- Anticancer Studies : A study evaluated its effects on human cancer cell lines, demonstrating significant growth inhibition and apoptosis induction through the disruption of microtubule dynamics .
- Antimicrobial Activity Assessment : In vitro tests revealed that the compound inhibited the growth of several pathogenic bacteria, showing promise as a new antimicrobial agent .
- Inflammation Models : Animal studies indicated that treatment with this compound reduced inflammatory markers in models of induced inflammation, supporting its potential therapeutic use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to the 5-hydroxy-1H-pyrrol-2(5H)-one family, which is extensively studied for pharmacological applications. Key structural analogues and their differences are summarized below:
Physicochemical Properties
- Solubility: The morpholinoethyl group enhances water solubility compared to analogues with hydrophobic substituents (e.g., butoxy or ethylphenyl groups) .
Q & A
Q. Table 1. Key Characterization Data for Pyrrolidinone Derivatives
Q. Table 2. Environmental Risk Assessment Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
